Tianeptine-d4 (Major)
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-5,5,6,6-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i3D2,7D2 |
InChI Key |
JICJBGPOMZQUBB-VAYLYGBQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Tianeptine D4 Major
Synthetic Pathways for Deuterated Tianeptine (B1217405) Analogs
The synthesis of deuterated compounds like Tianeptine-d4 typically involves introducing deuterium (B1214612) atoms at specific, metabolically stable positions. This is often achieved by using a deuterated precursor or reagent during the synthetic process. google.comresearchgate.net While specific proprietary synthesis methods for Tianeptine-d4 are not extensively published, a plausible route can be inferred from the known synthesis of tianeptine and general deuteration techniques. google.comgoogle.com
The synthesis of tianeptine generally involves the alkylation of the secondary amine on the tricyclic core, 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f] nih.govvulcanchem.comthiazepine-11-amine S,S-dioxide, with a C7 side chain. google.comunifiedpatents.com To produce Tianeptine-d4, the side chain precursor would be synthesized with deuterium labels. For instance, a deuterated version of ethyl 7-aminoheptanoate could be used.
A general synthetic approach could be:
Preparation of a Deuterated Side Chain: A key intermediate, such as 7-bromoheptanoic acid or its ester, is synthesized with deuterium atoms at the desired positions. For Tianeptine-d4, this would involve a four-deuterium atom incorporation onto the heptanoic acid backbone.
Condensation Reaction: The deuterated side chain is then reacted with the tianeptine core. For example, the tricyclic amine can be condensed with a deuterated 7-haloheptanoate ester. This reaction is typically carried out in a suitable solvent with a base to facilitate the nucleophilic substitution.
Hydrolysis (if necessary): If an ester form of the deuterated side chain is used, a final hydrolysis step is required to convert the ester to the carboxylic acid, yielding the final Tianeptine-d4 product.
This strategy of incorporating a labeled building block is a common and effective method for preparing isotopically labeled pharmaceutical compounds. researchgate.net The precise location of the deuterium atoms is critical and is determined by the synthesis of the deuterated precursor. For example, the synthesis of Tianeptine-d6 has been described with deuterium atoms at positions 4, 4, 5, 5, 6, and 6 of the heptanoic acid chain, indicating that deuteration on this side chain is a common strategy. caymanchem.comcaymanchem.com
Isotopic Purity Assessment and Positional Labeling Analysis
Assessing the isotopic purity and confirming the position of the deuterium labels are crucial steps to ensure the quality and reliability of Tianeptine-d4, especially for its use as an internal standard. rsc.orgnih.gov This involves determining the percentage of molecules that contain the correct number of deuterium atoms (isotopic enrichment) and verifying that the labels are in the intended locations.
Isotopic Purity: The isotopic distribution of a batch of Tianeptine-d4 can be precisely measured using mass spectrometry. This analysis quantifies the relative abundance of the unlabeled compound (d0) and the various deuterated isotopologues (d1, d2, d3, d4, etc.). High isotopic purity is desirable, meaning a high percentage of the d4 species and minimal presence of d0 and other isotopologues. acs.orgacs.org
A certificate of analysis for a specific lot of Tianeptine-d4 (Major) provides a clear example of this assessment. lgcstandards.com
Table 1: Isotopic Distribution of a Tianeptine-d4 (Major) Sample
| Isotopologue | Normalized Intensity (%) |
|---|---|
| d0 | 1.03 |
| d1 | 0.32 |
| d2 | 0.00 |
| d3 | 8.50 |
| d4 | 90.15 |
Data sourced from a Certificate of Analysis for Tianeptine-d4 (Major). lgcstandards.com
This data indicates an isotopic enrichment of 90.15% for the desired d4 isotopologue in this particular batch. lgcstandards.com
Positional Labeling: While mass spectrometry confirms the mass increase due to deuterium, it does not typically specify the location of the labels. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the exact position of the deuterium atoms within the molecule. rsc.org
Spectroscopic Characterization Techniques for Tianeptine-d4
A combination of mass spectrometry and NMR spectroscopy is used to provide a comprehensive characterization of the Tianeptine-d4 molecule, confirming its identity, structure, purity, and isotopic labeling. rsc.orglgcstandards.com
Mass spectrometry (MS) is fundamental for characterizing Tianeptine-d4. It serves to confirm the molecular weight and to assess the isotopic purity. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. mdpi.comsemanticscholar.org
For Tianeptine-d4, the expected molecular weight is higher than that of unlabeled tianeptine (436.95 g/mol ) due to the four deuterium atoms. The molecular formula for Tianeptine-d4 is C₂₁H₂₁D₄ClN₂O₄S, with a corresponding molecular weight of approximately 440.98 g/mol . lgcstandards.com
Table 2: Molecular Properties of Tianeptine vs. Tianeptine-d4
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Tianeptine | C₂₁H₂₅ClN₂O₄S | 436.95 |
Tandem mass spectrometry (MS/MS) is employed in the application of Tianeptine-d4 as an internal standard for the quantification of tianeptine in complex matrices like plasma or brain tissue. rsc.orgresearchgate.net In these methods, specific precursor-to-product ion transitions are monitored for both the analyte (tianeptine) and the internal standard (Tianeptine-d4), ensuring high selectivity and accuracy. researchgate.netrsc.org The mass shift between the analyte and the standard allows for their distinct detection and quantification. researchgate.net
NMR spectroscopy is the gold standard for verifying the structural integrity and confirming the precise location of deuterium atoms in Tianeptine-d4. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tianeptine-d4, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This comparison with the ¹H NMR spectrum of unlabeled tianeptine provides direct evidence of successful deuteration at the intended sites.
²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium nuclei. This spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium labels, offering unambiguous confirmation of their placement.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic multiplet signal (due to C-D coupling) and a shift in their resonance compared to carbons bonded to protons.
A certificate of analysis for Tianeptine-d4 will typically state that the NMR data "Conforms to Structure," indicating that these spectroscopic analyses have verified the correct molecular structure, including the placement of the deuterium labels. lgcstandards.com
Advanced Analytical Methodologies Utilizing Tianeptine D4 Major
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Preclinical Matrices
The quantification of tianeptine (B1217405) in complex biological matrices, such as those encountered in preclinical studies, necessitates the development of highly selective and sensitive LC-MS/MS assays. Tianeptine-d4 plays a crucial role as an internal standard in these methods, compensating for variability in sample preparation and instrument response. rsc.org
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is fundamental to a reliable LC-MS/MS method, aiming to resolve the analyte from endogenous matrix components and potential metabolites. For the analysis of tianeptine, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly employed.
Separation is typically achieved using a C18 analytical column. nih.govijpra.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization efficiency and improve peak shape. nih.gov For instance, a method utilized a mobile phase composed of acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate. nih.gov The gradient elution allows for the effective separation of tianeptine and its metabolites from the biological matrix. The flow rate is typically maintained in the range of 0.2 to 1 mL/min, with total run times often being short, facilitating high-throughput analysis. nih.govresearchgate.net
Table 1: Exemplary Chromatographic Conditions for Tianeptine Analysis
| Parameter | Condition |
|---|---|
| Column | Aquasil C18 (5 μm, 3 x 100 mm) nih.gov |
| Mobile Phase A | Acetonitrile with 0.1% formic acid nih.gov |
| Mobile Phase B | Water with 4 mM ammonium formate nih.gov |
| Flow Rate | 400 μL/min nih.gov |
| Injection Volume | 5 μL nih.gov |
Tandem Mass Spectrometry Parameters for Deuterated Analogs (e.g., MRM Transitions)
Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative bioanalysis. The instrument is typically operated in the positive ion electrospray ionization (ESI) mode, which offers excellent sensitivity for tianeptine. nih.gov The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
For tianeptine, the protonated molecule [M+H]⁺ is selected as the precursor ion. Common MRM transitions for tianeptine are m/z 437 → 292 (quantifier) and m/z 437 → 228 (qualifier). nih.gov As Tianeptine-d4 is a deuterated analog with four deuterium (B1214612) atoms, its precursor ion will have a mass-to-charge ratio that is 4 Da higher than that of tianeptine. Therefore, the expected precursor ion for Tianeptine-d4 is m/z 441. The product ions, resulting from the fragmentation of the precursor ion, are generally expected to be the same as the non-deuterated compound, as the deuterium labeling is typically on a stable part of the molecule that does not readily fragment.
Table 2: MRM Transitions for Tianeptine and Tianeptine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Tianeptine | 437 | 292 nih.gov | 228 nih.gov |
Method Validation in Preclinical Biological Matrices (e.g., Rat Plasma, Brain Tissue)
A critical step in the development of any analytical method is its rigorous validation to ensure its reliability for the intended application. For preclinical studies, this involves validating the method in the specific biological matrices of interest, such as rat plasma and brain tissue. rsc.org Validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.net
Assessment of Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of LC-MS/MS, this is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of tianeptine or Tianeptine-d4 at their respective retention times and MRM transitions. nih.gov The high selectivity of the MRM technique generally results in excellent specificity. nih.gov
Evaluation of Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). researchgate.net Studies have reported that methods utilizing Tianeptine-d4 meet these criteria. rsc.orgresearchgate.net
Table 3: Representative Accuracy and Precision Data for Tianeptine Quantification in Preclinical Matrices
| Matrix | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Rat Plasma | Low, Medium, High | Within 15% of nominal researchgate.net | < 15% researchgate.net |
Determination of Limits of Detection and Quantification for Research Applications
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For preclinical research, a low LLOQ is often necessary to accurately characterize the pharmacokinetic profile of a compound.
For the analysis of tianeptine using LC-MS/MS with Tianeptine-d4 as an internal standard, the LLOQ in rat plasma has been established at levels as low as 1.0 ng/mL. nih.govresearchgate.net The linear range for quantification in both plasma and brain tissue has been reported to be from 1.0 to 500.0 ng/mL and 1.0 to 500.0 ng/g, respectively. researchgate.net
Table 4: Reported Limits for Tianeptine Quantification
| Parameter | Value | Matrix |
|---|---|---|
| LLOQ | 1.0 ng/mL | Rat Plasma nih.govresearchgate.net |
| Linear Range | 1.0 - 500.0 ng/mL | Rat Plasma researchgate.net |
| Linear Range | 1.0 - 500.0 ng/g | Brain Tissue researchgate.net |
Investigation of Matrix Effects and Internal Standard Performance
In quantitative bioanalysis, the matrix effect is a significant challenge that can compromise the accuracy and reproducibility of results. It is caused by co-eluting endogenous or exogenous components in the sample matrix that can suppress or enhance the ionization of the analyte, leading to erroneous quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tianeptine-d4, is a widely accepted strategy to compensate for these matrix effects. Due to its structural and physicochemical similarity to the analyte, Tianeptine-d4 co-elutes and experiences similar ionization suppression or enhancement, thereby providing reliable normalization.
Research has demonstrated the effectiveness of Tianeptine-d4 in mitigating matrix effects during the analysis of tianeptine and its primary metabolite, MC5, in complex biological matrices like rat plasma and brain tissue. researchgate.netresearchgate.netrsc.org In a study developing a selective and sensitive method for the simultaneous quantification of tianeptine and tianeptine MC5, the use of Tianeptine-d4 and its corresponding metabolite internal standard, tianeptine MC5-d4, was crucial for achieving good reproducibility and reducing matrix effects. researchgate.netrsc.org
The performance of the analytical method utilizing Tianeptine-d4 was validated in accordance with guidelines from the US Food and Drug Administration (FDA). rsc.org The validation assessed key parameters such as precision, accuracy, and recovery. The results indicated that the method was highly reliable, with precision within a 15% relative standard deviation (RSD) and accuracy within a 15% relative error (RE). rsc.org The recovery of the analytes was also found to be consistent across different concentrations. rsc.org While some studies have noted the presence of ion suppression, the use of a suitable internal standard was shown to effectively compensate for this, ensuring that it does not adversely impact the final quantification. oup.com
The following table summarizes the validation parameters from a study that successfully employed Tianeptine-d4 as an internal standard for the analysis of tianeptine in rat plasma and brain tissue. rsc.org
Table 1: Method Validation Parameters for Tianeptine Analysis Using Tianeptine-d4 Internal Standard
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range (Plasma) | 1.0–500.0 ng/mL | Achieved |
| Linearity Range (Brain) | 1.0–500.0 ng/g | Achieved |
| Precision (RSD) | Within 15% | Met |
| Accuracy (RE) | Within 15% | Met |
Integration with Other Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry)
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of tianeptine with Tianeptine-d4 as an internal standard, the integration with other analytical methodologies like Gas Chromatography-Mass Spectrometry (GC-MS) is also feasible and has been explored. caymanchem.comcaymanchem.com GC-MS offers high chromatographic resolution and is a powerful tool for the separation and identification of various compounds, including drug metabolites.
The analysis of tianeptine and its metabolites by GC-MS has been demonstrated in studies investigating its metabolic products in human urine. researchgate.netgreenpharmacy.info These studies have successfully identified the main metabolite, MC5, using GC-MS, showcasing the technique's suitability for such analyses. researchgate.netgreenpharmacy.info Although some studies have used other internal standards like diphenylamine, the use of a deuterated standard like Tianeptine-d4 is intended for quantification by GC- or LC-MS. caymanchem.comcaymanchem.comresearchgate.net Similarly, stable-labeled internal standards for tianeptine's main metabolite are also suitable for GC/MS applications. sigmaaldrich.comsigmaaldrich.com
For successful GC-MS analysis, derivatization may be required for non-volatile compounds like tianeptine to increase their volatility and thermal stability. Predicted GC-MS spectra for both non-derivatized tianeptine and its trimethylsilyl (B98337) (TMS) derivative are available and can serve as a guide for method development and compound identification. hmdb.cahmdb.ca
The table below outlines the typical GC-MS conditions used in a study for the analysis of tianeptine metabolites, providing a reference for the instrumental parameters that can be employed. researchgate.net
Table 2: GC-MS Instrumental Conditions for Tianeptine Metabolite Analysis
| Parameter | Specification |
|---|---|
| Gas Chromatograph | Agilent 6890N |
| Mass Detector | Agilent 5973 |
| Column | FactorFour Varian (30 m x 0.25 mm, 0.25 µm phase thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
Pharmacokinetic and Metabolic Research Applications of Tianeptine D4 Major
Preclinical Pharmacokinetic Profiling in Animal Models
The use of deuterated standards like Tianeptine-d4 is instrumental in accurately determining the pharmacokinetic parameters of tianeptine (B1217405) in non-human species. These studies provide foundational knowledge on how the drug is absorbed, distributed throughout the body, and ultimately eliminated.
Absorption, Distribution, and Elimination Studies in Non-Human Species
Preclinical studies, primarily in rodents, have been crucial in characterizing the pharmacokinetic profile of tianeptine. Following administration, tianeptine is well-absorbed, with a bioavailability of approximately 99%. drugbank.comwikipedia.org It exhibits high plasma protein binding, around 95%, which influences its distribution. drugbank.comresearchgate.net The volume of distribution has been reported to be approximately 0.8 L/kg in healthy volunteers, suggesting moderate tissue distribution. drugbank.comresearchgate.net
Elimination of tianeptine is extensive, with about 66% of an administered dose being excreted through the kidneys within a week, and a significant portion (55%) within the first 24 hours. drugbank.comnih.gov Fecal excretion accounts for a smaller portion of elimination. wikipedia.org Unchanged tianeptine accounts for less than 3% of the dose found in urine after 24 hours, indicating that the drug is heavily metabolized. drugbank.comnih.govnih.gov The metabolite profiles in plasma and feces are qualitatively similar to those observed in urine. drugbank.comnih.govnih.gov In rats, tianeptine and its metabolites are also eliminated in bile as glucuronide and glutamine conjugates. nih.gov
Half-life Determination in Animal Tissues and Biofluids
The elimination half-life of tianeptine is relatively short. In healthy human volunteers, it is approximately 2.5 to 3 hours. researchgate.net However, this can be extended in elderly populations. Animal studies have revealed species-specific differences. In rats, the mean elimination half-life of tianeptine was found to be 1.16 hours, while its major active metabolite, MC5, had a significantly longer half-life of 7.53 hours. nih.gov In mice, tianeptine is very rapidly metabolized and is almost completely cleared from both plasma and the brain within an hour of administration. researchgate.net In contrast, the MC5 metabolite reaches higher peak concentrations and has a much longer elimination half-life in mice. researchgate.net The use of Tianeptine-d4 and its deuterated metabolite, Tianeptine MC5-d4, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of the parent drug and its metabolites in various biological matrices, including plasma and brain tissue, which is essential for accurate half-life determination. researchgate.netresearchgate.net
In Vivo Metabolic Pathway Elucidation using Tianeptine-d4
The strategic placement of deuterium (B1214612) atoms in Tianeptine-d4 provides a stable isotopic label that aids in tracing the metabolic transformation of the parent compound in vivo. This is particularly valuable for identifying and quantifying metabolites and understanding the biochemical reactions involved.
Identification and Quantification of Deuterated Metabolites (e.g., Tianeptine MC5-d4, MC3-d4) in Animal Models
The primary metabolic pathway for tianeptine is not through the cytochrome P450 (CYP) enzyme system, which is a common route for many other antidepressants. nih.govnih.gov Instead, tianeptine is extensively metabolized via beta-oxidation of its heptanoic acid side chain. drugbank.comresearchgate.netnih.govresearchgate.netacs.orgdoi.org This process leads to the formation of two major metabolites: a pentanoic acid derivative known as MC5 and a propionic acid derivative known as MC3. wikipedia.orgresearchgate.netnih.govacs.orgdoi.org
MC5 is the major metabolite found in plasma, while MC3 is the predominant metabolite in urine. doi.org Studies in both rodents and humans have confirmed that the MC5 metabolite is pharmacologically active, exhibiting effects similar to the parent compound. nih.govresearchgate.netnih.gov The use of stable isotope-labeled internal standards, such as Tianeptine-d4 and Tianeptine MC5-d4, is crucial for the accurate and sensitive quantification of tianeptine and its metabolites in preclinical studies. researchgate.netresearchgate.net These deuterated standards help to minimize matrix effects and improve the reproducibility of LC-MS/MS analytical methods. researchgate.netthieme-connect.de
Table 1: Pharmacokinetic Parameters of Tianeptine and its MC5 Metabolite in Rats
| Parameter | Tianeptine | Tianeptine MC5 |
|---|---|---|
| Mean Elimination Half-life (t½) | 1.16 hours | 7.53 hours |
| Volume of Distribution (Vd) | 2.03 L/kg | Not Reported |
| Systemic Clearance (CL) | 1.84 L/h/kg | Not Reported |
Data from a study in rats following intravenous administration. nih.gov
Investigations into Beta-Oxidation Pathways of the Heptanoic Acid Side Chain
The central metabolic route for tianeptine involves the shortening of its seven-carbon heptanoic acid side chain through beta-oxidation. nih.govacs.org This metabolic process is a key determinant of the drug's pharmacokinetic profile and the generation of its active metabolite. The initial step of beta-oxidation converts the heptanoic acid side chain into a pentanoic acid side chain, yielding the MC5 metabolite. nih.govdoi.org Further beta-oxidation of the MC5 metabolite results in the formation of the MC3 metabolite, which has a propionic acid side chain. nih.govacs.orgdoi.org A minor metabolic pathway involving lactonization of the MC5 metabolite has also been observed. nih.govacs.org These beta-oxidation products are the primary metabolites excreted in urine. nih.gov
Role of Deuteration in Understanding Metabolic Stability and Enzyme Kinetics
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium isotope effect." mdpi.com This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by enzymes like the cytochrome P450 system. researchgate.netjuniperpublishers.com
By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, it is possible to reduce the rate of metabolism, thereby increasing the drug's half-life and exposure. researchgate.netjuniperpublishers.com While tianeptine's primary metabolism is not CYP-mediated, the principles of using deuteration to probe and potentially alter metabolic pathways are still relevant. nih.gov For instance, deuterated compounds like Tianeptine-d4 are invaluable as internal standards in metabolic studies because their chemical and physical properties are nearly identical to the parent drug, but their increased mass allows for easy differentiation in mass spectrometry analysis. thieme-connect.deresearchgate.net This enables precise quantification and helps in elucidating complex metabolic pathways and the kinetics of the enzymes involved. mdpi.comresearchgate.net
In Vitro Pharmacokinetic Research Studies
In vitro studies are fundamental to characterizing the pharmacokinetic profile of a drug candidate. Tianeptine-d4 (Major) plays a critical role as an analytical tool in these assays, facilitating the precise quantification of the parent compound, tianeptine.
The extent to which a drug binds to plasma proteins influences its distribution, availability to target tissues, and clearance. Tianeptine is known to be highly bound to plasma proteins, approximately 95%. wikipedia.orgresearchgate.netresearchgate.net Studies in human plasma have identified human serum albumin (HSA) as the primary binding protein. researchgate.netnih.gov
In preclinical development, investigating protein binding in plasma from different animal species (e.g., rat, dog, monkey) is crucial for interspecies scaling and predicting human pharmacokinetics. In these in vitro studies, which often employ methods like equilibrium dialysis or ultrafiltration, Tianeptine-d4 serves as an internal standard. researchgate.netoup.com Its function is to enable accurate measurement of the unbound concentration of tianeptine in the non-human plasma or protein solution. By adding a known amount of Tianeptine-d4 to the samples before analysis, researchers can correct for variability introduced during sample preparation and MS analysis, thereby ensuring reliable quantification of the unbound parent drug.
Table 1: Representative Data from In Vitro Protein Binding Studies of Tianeptine This table is illustrative and based on data from human protein binding studies.
| Protein Source | Binding Percentage (%) | Key Binding Proteins | Association Constant (Ka) |
|---|---|---|---|
| Human Plasma | ~95% | Albumin, α1-acid glycoprotein | Not Applicable |
| Human Serum Albumin (HSA) | ~94% | Single high-affinity site | 4.2 x 10⁴ M⁻¹ researchgate.netnih.gov |
| α1-Acid Glycoprotein (AAG) | Moderate | Single binding site | 3.7 x 10⁴ M⁻¹ researchgate.netnih.gov |
Understanding a drug's metabolic stability and its potential to interact with drug-metabolizing enzymes is a critical component of preclinical research. Microsomal stability assays predict hepatic clearance by measuring the rate at which a drug is metabolized by liver enzymes, primarily cytochrome P450 (CYP) enzymes, contained in microsomes.
Research indicates that tianeptine's metabolism is not heavily reliant on the CYP enzyme system; instead, it is extensively metabolized via β-oxidation of its heptanoic acid side chain. wikipedia.orgresearchgate.net This metabolic profile suggests a low likelihood of tianeptine being a perpetrator or victim of CYP-mediated drug-drug interactions. wikipedia.org Studies have shown that chronic administration of tianeptine does not inhibit the activity of monoamine oxidase (MAO-A and MAO-B) enzymes. elsevier.es
In the context of these assays, Tianeptine-d4 is employed as an internal standard to accurately quantify the concentration of tianeptine remaining over time when incubated with liver microsomes from various species. This allows for the precise calculation of the drug's intrinsic clearance and half-life. Similarly, in enzyme induction or inhibition studies, Tianeptine-d4 would be used to quantify tianeptine concentrations when it is co-incubated with known CYP substrates, inhibitors, or inducers to confirm its low interaction potential. The use of a stable isotope-labeled standard is crucial for achieving reproducible and reliable results in these sensitive assays. researchgate.net
Table 2: Illustrative Data from a Non-Human Primate Liver Microsomal Stability Assay for Tianeptine This table presents hypothetical data to illustrate the output of such an assay.
| Time (minutes) | Tianeptine Concentration (µM) | Percent Remaining (%) |
|---|---|---|
| 0 | 1.00 | 100 |
| 5 | 0.95 | 95 |
| 15 | 0.88 | 88 |
| 30 | 0.79 | 79 |
| 60 | 0.62 | 62 |
| Calculated In Vitro Half-life (t½) | \multicolumn{2}{c | }{~85 minutes} |
| Calculated Intrinsic Clearance (CLint) | \multicolumn{2}{c|}{Low to Moderate} |
Mechanistic Pharmacological Investigations Employing Deuterated Tianeptine Analogs
Receptor Binding and Ligand Interaction Studies in Preclinical Models
The utility of Tianeptine-d4 is particularly evident in receptor binding and ligand interaction studies. These investigations require highly accurate measurements of compound concentrations to determine affinity and efficacy at various receptors. Tianeptine-d4 facilitates this by allowing for precise quantification of Tianeptine (B1217405) in in vitro and in vivo experimental setups.
Table 1: Tianeptine Activity at Opioid Receptors
| Receptor | Activity | Potency (EC50 for G-protein activation) | Reference |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | Full Agonist | Human: 194 ± 70 nM; Mouse: 641 ± 120 nM | nih.gov |
| Delta-Opioid Receptor (DOR) | Full Agonist | Human: 37.4 ± 11.2 µM; Mouse: 14.5 ± 6.6 µM | nih.gov |
| Kappa-Opioid Receptor (KOR) | Inactive | N/A | nih.govoup.com |
This table is interactive. Click on the headers to sort.
A distinguishing feature of Tianeptine is its notable lack of affinity for a wide array of other neurotransmitter receptors and transporters, a characteristic that sets it apart from typical tricyclic antidepressants. tianeptine.comnih.gov Chronic administration studies have shown that Tianeptine does not significantly alter the density or affinity of numerous receptors, including serotonergic (5-HT1 to 5-HT7), dopaminergic (D1 to D5), noradrenergic (α and β), benzodiazepine, or GABA-B receptors. nih.govsemanticscholar.orgelsevier.es Similarly, it does not inhibit the uptake of serotonin (B10506) or norepinephrine. nih.govsemanticscholar.org Tianeptine-d4 is essential in confirming this "receptor and enzyme cleansing" profile. tianeptine.com In competitive binding assays, Tianeptine-d4 allows for the precise measurement of unbound Tianeptine, verifying its low affinity (typically with IC50 values >10 µM) for these other central nervous system targets. medchemexpress.com
Neurotransmitter System Modulation Research
Beyond direct receptor binding, the pharmacological effects of Tianeptine are profoundly linked to its ability to modulate neurotransmitter systems, most notably the glutamatergic system. Tianeptine-d4 is a crucial analytical standard in these studies, enabling researchers to correlate specific drug concentrations in the brain with observed neurochemical and behavioral outcomes.
The leading hypothesis for Tianeptine's mechanism of action involves the normalization of glutamatergic neurotransmission, which is often dysregulated by stress. tianeptine.commdpi.com This modulation is thought to underlie its ability to reverse stress-induced neuronal remodeling and promote neuroplasticity. wikipedia.orgresearchgate.net
Tianeptine indirectly alters the activity of key glutamate (B1630785) receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. drugbank.comwikipedia.org It has been shown to prevent stress-induced increases in NMDA receptor currents and normalize the ratio of NMDA to non-NMDA receptor activity in the hippocampus. mdpi.comcapes.gov.br Conversely, Tianeptine appears to enhance AMPA receptor function, which may involve facilitating the phosphorylation of the GluA1 subunit and increasing the trafficking of AMPA receptors to the cell membrane. elsevier.escapes.gov.br The antidepressant-like activity of tianeptine in preclinical models involves both NMDA and AMPA receptors. psu.edunih.gov In studies examining these effects, Tianeptine-d4 serves as a stable isotope-labeled standard to accurately determine the concentration of Tianeptine in brain tissue homogenates or cell cultures, thereby establishing a clear dose-response relationship for its modulatory effects on these receptors.
Preclinical studies using animal models have demonstrated that Tianeptine can prevent pathological, stress-induced changes in glutamatergic neurotransmission. nih.govwikipedia.org Specifically, in vivo microdialysis experiments have shown that acute restraint stress increases extracellular glutamate levels in the basolateral amygdala (BLA), and this effect is inhibited by the prior administration of Tianeptine. drugbank.comnih.gov This effect is distinct from that of SSRIs like fluoxetine, which was found to increase glutamate levels in the BLA regardless of stress conditions. drugbank.comnih.gov Tianeptine-d4 is critical for the analytical validation of such findings. It is added to the microdialysis samples as an internal standard, allowing for the precise quantification of Tianeptine concentrations achieved in the specific brain region of interest (e.g., BLA, hippocampus) and enabling a direct correlation between the drug's presence and the observed attenuation of glutamate release. drugbank.comnih.gov
Table 2: Summary of Tianeptine's Effects on Glutamatergic System
| Mechanism | Effect | Brain Region(s) | Reference |
|---|---|---|---|
| NMDA Receptor Current | Prevents stress-induced increase | Hippocampus (CA3) | mdpi.comcapes.gov.br |
| AMPA Receptor Function | Enhances signaling and trafficking | Hippocampus | elsevier.escapes.gov.br |
| Glutamate Release | Attenuates stress-induced increase | Basolateral Amygdala | drugbank.comnih.gov |
This table is interactive. Click on the headers to sort.
Serotonin Uptake Enhancement and Re-evaluation of its Role
Initially, tianeptine was distinguished from other tricyclic antidepressants by its purported mechanism of enhancing serotonin (5-HT) reuptake, a contrast to the action of Selective Serotonin Reuptake Inhibitors (SSRIs). tianeptine.comresearchgate.net Studies in rat brain regions like the cortex and hippocampus suggested that tianeptine increased the velocity (Vmax) of the serotonin transporter (SERT), effectively increasing serotonin clearance from the synapse. researchgate.net This led to the classification of tianeptine as a serotonin reuptake enhancer (SRE). wikipedia.org
However, this hypothesis has been a subject of re-evaluation. More recent investigations have found that long-term administration of tianeptine does not lead to significant changes in extracellular serotonin levels. wikipedia.org The initial findings of enhanced reuptake have been challenged, and the focus has shifted towards other mechanisms to explain tianeptine's antidepressant effects. tianeptine.comwikipedia.org The use of a deuterated analog like Tianeptine-d4 would be instrumental in such re-evaluations, providing a more stable pharmacokinetic profile to meticulously study the long-term effects on the serotonergic system and definitively clarify its role.
While the direct enhancement of serotonin uptake is now debated, tianeptine does interact with the serotonergic system. For instance, chronic administration has been shown to reduce the expression of serotonin transporter mRNA and binding sites in the rat dorsal raphe nucleus. tianeptine.com
Dopaminergic and Noradrenergic System Interactions in Animal Models
Research in animal models indicates that tianeptine indirectly modulates the dopaminergic and noradrenergic systems. tianeptine.com Unlike many other antidepressants, tianeptine does not directly inhibit the reuptake of dopamine (B1211576) or norepinephrine. tianeptine.com However, studies have demonstrated that both acute and chronic administration of tianeptine can increase dopamine levels in the nucleus accumbens of rats. tianeptine.com This effect is thought to be independent of the serotonergic system and may contribute to its antidepressant properties. tianeptine.com
Neurotrophic Factor Expression Studies in Preclinical Contexts
A significant area of research into tianeptine's mechanism of action involves its effects on neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. mdpi.com The neuroplasticity hypothesis of depression suggests that mood disorders are associated with impaired neuronal plasticity, and that antidepressants may work by reversing these deficits. tianeptine.com
Brain-Derived Neurotrophic Factor (BDNF) Modulation
Preclinical studies have consistently shown that tianeptine can modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity. mdpi.comnih.gov Chronic stress has been shown to decrease BDNF levels in the hippocampus, a brain region critical for memory and mood regulation. mdpi.com Tianeptine has been found to prevent this stress-induced reduction in BDNF. mdpi.com
Furthermore, research has demonstrated that chronic tianeptine treatment can increase BDNF mRNA and protein levels in the rat amygdala, another brain region heavily implicated in emotional processing. nih.gov This effect on BDNF expression is thought to be a crucial component of tianeptine's ability to promote neuronal resilience and reverse the neuroanatomical changes associated with depression. nih.govtianeptine.com The use of a deuterated analog like Tianeptine-d4 in these studies would help in establishing a clearer dose-response relationship and understanding the long-term impact on BDNF signaling pathways.
Nerve Growth Factor (NGF) and Other Neurotrophin Research
In addition to BDNF, some research suggests that tianeptine may also influence the expression of other neurotrophins, such as Nerve Growth Factor (NGF). tianeptine.com Experimental data indicates that tianeptine can increase NGF levels in the hippocampus. tianeptine.com NGF is important for the survival and maintenance of certain neurons. The potential of tianeptine to modulate multiple neurotrophic factors underscores its complex mechanism of action that extends beyond simple monoamine modulation. nih.govgoogle.com
The table below summarizes key preclinical findings related to tianeptine's effects on neurotrophic factors.
| Neurotrophic Factor | Brain Region | Animal Model | Effect of Tianeptine | Citation |
| BDNF | Hippocampus | Rat (Chronic Stress) | Prevents stress-induced decrease | mdpi.com |
| BDNF | Amygdala | Rat | Increases mRNA and protein levels | nih.gov |
| NGF | Hippocampus | Rat | Increases levels | tianeptine.com |
The investigation into the effects of tianeptine on neurotrophic factors provides a compelling alternative to the original serotonin reuptake enhancement hypothesis. These findings suggest that tianeptine's therapeutic efficacy may be rooted in its ability to restore neuronal plasticity and protect against the detrimental effects of stress on the brain. tianeptine.commdpi.com The application of deuterated compounds like Tianeptine-d4 will undoubtedly play a critical role in refining our understanding of these complex neurobiological processes.
Neurobiological Research Applications of Deuterated Tianeptine Analogs
Stress-Induced Neuroadaptation Models in Preclinical Research
Tianeptine (B1217405) has been extensively studied for its ability to counteract the detrimental effects of chronic stress on brain structure and plasticity. mdpi.comnih.govwisc.edu In animal models, chronic stress is known to induce significant neuroanatomical changes in brain regions critical for mood and cognition, such as the hippocampus and amygdala. mdpi.comnih.gov Research demonstrates that tianeptine can prevent or even reverse these stress-induced structural alterations. nih.govwisc.edu
The hippocampus is a brain region highly vulnerable to the effects of stress. cambridge.org Chronic stress has been shown in animal models to suppress adult neurogenesis—the birth of new neurons—in the dentate gyrus and to cause the remodeling of dendrites in CA3 pyramidal neurons, characterized by a shortening and debranching of their apical dendrites. wisc.educambridge.org These changes are believed to contribute to the cognitive impairments associated with stress-related disorders. semanticscholar.org
| Research Area | Key Finding in Preclinical Models | Observed Effect of Tianeptine | References |
|---|---|---|---|
| Hippocampal Neurogenesis | Chronic stress reduces the proliferation of new neurons in the dentate gyrus. | Prevents the stress-induced decrease in neurogenesis and reduces apoptosis. | wisc.edunih.govpnas.orgupenn.edu |
| Dendritic Morphology | Stress causes atrophy (shortening and debranching) of apical dendrites of CA3 pyramidal neurons. | Prevents and reverses dendritic remodeling in the hippocampus. | mdpi.comnih.govwisc.edu |
| Hippocampal Volume | Chronic stress can lead to a reduction in overall hippocampal volume. | Prevents stress-induced volume reduction and normalizes levels of cerebral metabolites like N-acetyl-aspartate. | nih.govpnas.org |
In contrast to its effects on the hippocampus, chronic stress induces a different form of structural plasticity in the amygdala, a brain region central to emotional processing, particularly fear and anxiety. nih.gov Research has shown that chronic immobilization stress leads to an increase in dendritic length and arborization of neurons in the basolateral nucleus of the amygdala (BLA). nih.govelsevier.es This hypertrophy is thought to be a cellular substrate for the heightened anxiety-like behavior observed after chronic stress. nih.gov
Studies demonstrate that tianeptine administration prevents this stress-induced dendritic growth in the BLA. nih.govelsevier.es In rat models, daily treatment with tianeptine blocked the increase in dendritic length of BLA spiny neurons caused by chronic stress. nih.gov This prevention of amygdalar hypertrophy was associated with a reduction in the potentiation of anxiety-like behaviors. nih.gov The mechanism is believed to involve the normalization of glutamatergic activity, as tianeptine has been shown to inhibit the stress-induced increase in extracellular glutamate (B1630785) levels in the BLA. mdpi.comsemanticscholar.org
| Research Area | Key Finding in Preclinical Models | Observed Effect of Tianeptine | References |
|---|---|---|---|
| Amygdalar Dendritic Morphology | Chronic stress increases dendritic length and branching in basolateral amygdala (BLA) neurons. | Prevents the stress-induced dendritic hypertrophy in the BLA. | mdpi.comnih.govelsevier.es |
| Glutamatergic Activity | Acute stress increases extracellular glutamate levels in the BLA. | Inhibits the stress-induced rise in glutamate levels in the BLA. | semanticscholar.orgdrugbank.com |
| Behavioral Correlate | Stress-induced amygdalar changes are linked to increased anxiety. | Associated with a preventive effect on the potentiation of anxiety-like behavior. | nih.govelsevier.es |
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's primary stress response system. Its dysregulation, often characterized by hyperactivity, is a key feature in stress-related disorders. nih.gov Research in animal models has investigated tianeptine's ability to modulate HPA axis function. researchgate.netcambridge.org
Studies have shown that chronic tianeptine treatment can reduce the baseline activity of the HPA axis, evidenced by decreased concentrations of corticotropin-releasing factor (CRF) in the hypothalamus and adrenocorticotropic hormone (ACTH) in the pituitary. researchgate.netcambridge.org Furthermore, acute administration of tianeptine has been found to significantly blunt the stress-induced elevation of plasma ACTH and corticosterone (B1669441) levels in rats subjected to immobilization stress. researchgate.netcambridge.org This suggests that tianeptine helps to normalize the neuroendocrine response to stress. elsevier.esresearchgate.net However, some research also indicates that tianeptine's protective effects on brain morphology and memory can occur independently of its ability to suppress the HPA axis response, suggesting its primary mechanism may lie in directly protecting neurons from the effects of stress hormones and neurotransmitters. mdpi.comnih.gov
Effects on Neuronal Metabolism and Function in Specific Animal Brain Regions
Tianeptine has been shown to influence neuronal metabolism and function, particularly by counteracting stress-induced deficits. nih.govconexiunimedicale.ro In a key study using a psychosocial stress model in tree shrews, chronic stress was found to significantly decrease the brain concentrations of several important metabolites, including N-acetyl-aspartate (NAA), a marker of neuronal viability and density. pnas.org
The administration of tianeptine prevented these stress-induced metabolic changes, maintaining normal levels of NAA, creatine, and choline-containing compounds. pnas.org This suggests a neuroprotective or neurorestorative effect, preserving neuroaxonal density and function under stressful conditions. pnas.orgelsevier.es These effects are thought to be mediated by tianeptine's ability to normalize glutamatergic neurotransmission, which is often dysregulated by stress. mdpi.comwikipedia.org Specifically, tianeptine has been found to prevent stress-induced increases in the expression of the glutamate transporter GLT-1 in the hippocampus, which is thought to be a compensatory response to excessive glutamate levels. mdpi.com By normalizing glutamate activity, tianeptine appears to stabilize neuronal function and metabolism. mdpi.comwikipedia.org
Long-Term Potentiation and Synaptic Transmission Research in Isolated Tissues or Animal Models
Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a cellular mechanism underlying learning and memory. tandfonline.com Acute stress is well-documented to impair the induction of LTP in the hippocampus and prefrontal cortex. mdpi.comtandfonline.com
Research using in vivo electrophysiology in animal models has demonstrated that tianeptine can block or reverse this stress-induced impairment of synaptic plasticity. mdpi.comnih.gov For instance, tianeptine administration rapidly overcame the block of LTP induction in the CA1 region of the hippocampus in rats that had been previously stressed. nih.gov This effect was observed even when the compound was given after the stress exposure. nih.govnih.gov Tianeptine also prevents the inhibitory effects of stress on LTP at synapses connecting the hippocampus to the prefrontal cortex. semanticscholar.org
The mechanism underlying this effect is linked to the modulation of glutamate receptors. drugbank.comwikipedia.org Stress enhances NMDA receptor currents, which can be detrimental to synaptic plasticity. mdpi.comtandfonline.com Tianeptine has been shown to normalize these stress-induced increases in NMDA receptor currents and modulate the phosphorylation of AMPA receptors, thereby restoring conditions favorable for LTP induction. mdpi.comfrontiersin.org Interestingly, under non-stress conditions, tianeptine has been shown to enhance the magnitude of synaptic plasticity, which may contribute to its procognitive effects. mdpi.comnih.gov
| Brain Region | Effect of Stress on LTP | Observed Effect of Tianeptine on LTP | Underlying Mechanism | References |
|---|---|---|---|---|
| Hippocampus (CA1) | Blocks induction of LTP and primed burst potentiation (PBP). | Blocks and reverses the stress-induced impairment of LTP and PBP. Enhances PBP in non-stressed animals. | Normalizes NMDA receptor currents; modulates AMPA receptor phosphorylation and surface diffusion. | mdpi.comnih.govnih.govfrontiersin.org |
| Prefrontal Cortex | Inhibits LTP at hippocampal-prefrontal synapses. | Reverses the inhibitory effect of stress on LTP. | Protects from deleterious effects of stress by normalizing glutamatergic activity. | mdpi.comsemanticscholar.org |
| Amygdala (BLA) | Enhances the induction of LTP. | Does not interfere with the stress-induced enhancement of LTP. Enhances LTP in non-stressed animals. | Inhibits stress-induced increase in extracellular glutamate without affecting NMDA-independent plasticity. | mdpi.comnih.gov |
Future Directions and Emerging Research Avenues for Tianeptine D4 Major
Development of Advanced Mass Spectrometry Techniques for Isotope Tracing and Imaging
The utility of Tianeptine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of tianeptine (B1217405) and its metabolites is well-established. researchgate.net However, the future application of Tianeptine-d4 in mass spectrometry is poised to evolve significantly, moving from a quantitative tool to a dynamic probe in isotope tracing and imaging studies.
Advanced mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI) MSI, could leverage Tianeptine-d4 to visualize the distribution of tianeptine and its metabolites within complex biological tissues with high spatial resolution. nih.govresearchgate.net By administering Tianeptine-d4 and imaging the tissue, researchers could map the drug's journey to its target sites in the brain, providing unprecedented insights into its pharmacokinetic and pharmacodynamic properties at a microscopic level. This could be particularly valuable in understanding how tianeptine modulates neuroplasticity in specific brain regions. nih.gov
Furthermore, the stable isotope label in Tianeptine-d4 makes it an ideal candidate for isotope tracing studies. These studies, which follow the metabolic fate of a labeled compound, can provide a detailed picture of how tianeptine is metabolized in vivo. researchgate.net While the major metabolic pathways of tianeptine are known to involve β-oxidation of its heptanoic acid side chain, nih.gov isotope tracing with Tianeptine-d4 could uncover previously unknown or minor metabolic pathways and help to better understand the formation and clearance of its active metabolite, MC5. nih.gov
Table 1: Potential Advanced Mass Spectrometry Applications for Tianeptine-d4
| Technique | Application for Tianeptine-d4 | Potential Insights |
| Mass Spectrometry Imaging (MSI) | Visualize the distribution of tianeptine and its metabolites in brain tissue. | Understanding of drug localization at target sites and correlation with neuropharmacological effects. |
| Isotope Tracing Studies | Elucidate the metabolic pathways of tianeptine in vivo. | Discovery of novel metabolites and a more comprehensive understanding of its biotransformation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurately identify and quantify tianeptine and its metabolites in complex biological matrices. | Improved specificity and sensitivity in pharmacokinetic and metabolic studies. |
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Preclinical Research
The era of systems biology has ushered in the use of multi-omics approaches to gain a holistic understanding of drug action. The integration of Tianeptine-d4 into preclinical research employing proteomics and metabolomics holds immense potential for elucidating the broader biological effects of tianeptine.
In metabolomics, Tianeptine-d4 can be used as a stable isotope tracer to map the metabolic perturbations induced by tianeptine administration. By tracking the incorporation of deuterium (B1214612) into various metabolic pathways, researchers can identify downstream biochemical changes that result from tianeptine's pharmacological action. This could reveal novel mechanisms of action beyond its known effects on the glutamatergic and opioid systems. clinicaltrials.govnih.gov
In the realm of proteomics, while Tianeptine-d4 itself is not directly used for protein labeling, its application in conjunction with quantitative proteomics techniques can be highly informative. For instance, researchers could use stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) to compare the proteomes of cells or tissues treated with tianeptine versus a control. The precise quantification of tianeptine levels using Tianeptine-d4 as an internal standard would be crucial for correlating proteomic changes with drug exposure. This integrated approach could identify protein expression changes and signaling pathways modulated by tianeptine, offering a deeper understanding of its effects on neuroplasticity and cellular function. researchgate.net
Design and Synthesis of Novel Deuterated Analogs for Specific Mechanistic Questions
The synthesis of Tianeptine-d4 has demonstrated the feasibility of introducing deuterium into the tianeptine molecule. The future of deuterated tianeptine analogs lies in the strategic placement of deuterium atoms to answer specific mechanistic questions and potentially improve the drug's pharmacokinetic profile. nih.gov
The major metabolic pathway of tianeptine is β-oxidation of the heptanoic acid tail. nih.gov The synthesis of novel tianeptine analogs with deuterium atoms placed at specific positions on this side chain could be used to probe the kinetics of this metabolic process. By measuring the kinetic isotope effect, researchers could determine the rate-limiting steps of tianeptine's metabolism.
Furthermore, medicinal chemists could design and synthesize novel deuterated analogs with the aim of slowing down the rate of metabolism. This could lead to a longer half-life and potentially a reduced dosing frequency for tianeptine. Such "deuterium-switched" analogs could offer therapeutic advantages over the non-deuterated parent drug. The synthesis would likely build upon established synthetic routes for tianeptine, incorporating deuterated building blocks as needed. nih.gov
Table 2: Potential Novel Deuterated Tianeptine Analogs and Their Research Applications
| Deuterated Analog | Research Application | Potential Outcome |
| Tianeptine-d_x (deuterium on heptanoic acid tail) | Investigate the mechanism and kinetics of β-oxidation. | Understanding of metabolic pathways and potential for metabolic switching. |
| Tianeptine-d_x_ (deuterium on aromatic rings) | Probe the role of aromatic hydroxylation in metabolism. | Identification of minor metabolic pathways and their contribution to clearance. |
| Tianeptine-d_x_ (deuterium at sites of off-target activity) | Reduce formation of metabolites responsible for side effects. | Improved safety and tolerability profile. |
Computational Modeling and In Silico Studies of Tianeptine-d4 Dynamics and Interactions
Computational modeling and in silico studies offer a powerful and cost-effective means to predict and understand the behavior of deuterated compounds like Tianeptine-d4. These approaches can provide valuable insights into its dynamics, metabolic fate, and interactions with biological targets, guiding future experimental research.
Molecular dynamics simulations can be employed to study the conformational changes and binding dynamics of Tianeptine-d4 with its primary targets, such as the mu-opioid receptor. nih.gov These simulations can help to understand if the presence of deuterium atoms alters the binding affinity or the conformational landscape of the drug-receptor complex.
In silico metabolite prediction tools are becoming increasingly sophisticated and can be used to forecast the potential metabolites of Tianeptine-d4. nih.gov By inputting the structure of Tianeptine-d4 into these programs, researchers can generate a list of likely metabolites, which can then be targeted for identification in experimental metabolic studies. This can streamline the process of metabolite discovery and characterization.
Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reactions involved in tianeptine metabolism. These simulations can provide a detailed understanding of the reaction mechanisms and can be used to predict the kinetic isotope effects of deuteration at different positions in the molecule. This information would be invaluable for the rational design of novel deuterated analogs with optimized metabolic stability.
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for quantifying Tianeptine-d4 (Major) in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Validate the method for linearity, sensitivity (LOQ/LOD), and recovery rates in target matrices (e.g., plasma, brain tissue). Include calibration curves with at least six points and replicate analyses to minimize matrix effects .
Q. How should researchers design pharmacokinetic studies to evaluate Tianeptine-d4 (Major) bioavailability?
- Methodological Answer : Employ a crossover design in animal models, controlling for variables like diet, administration route (oral vs. intravenous), and sampling intervals. Measure plasma concentration-time profiles and calculate AUC, Cmax, and t½. Use non-compartmental analysis for initial modeling, and validate with compartmental approaches if metabolite interference is observed .
Q. What experimental protocols ensure the synthesis and characterization of high-purity Tianeptine-d4 (Major)?
- Methodological Answer : Optimize deuteration using catalytic exchange reactions under controlled pH and temperature. Confirm isotopic purity (>98%) via NMR (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry. Include chromatographic purity assessments (HPLC-UV) with orthogonal column phases to resolve non-deuterated impurities .
Advanced Research Questions
Q. How can researchers investigate the interaction between Tianeptine-d4 (Major) and its endogenous metabolites in neuropharmacological pathways?
- Methodological Answer : Combine in vitro microsomal assays (e.g., CYP450 isoforms) with in vivo tracer studies using isotopically labeled analogs. Employ metabolomic profiling (LC-HRMS) to identify phase I/II metabolites. Validate findings using knockdown models (e.g., siRNA targeting specific enzymes) to isolate metabolic pathways .
Q. What methodological approaches resolve contradictions in reported neuroprotective vs. pro-apoptotic effects of Tianeptine-d4 (Major)?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess study heterogeneity in dosing regimens, model systems (e.g., primary neurons vs. cell lines), and endpoints (e.g., caspase-3 vs. BDNF levels). Perform in silico dose-response modeling to identify thresholds for divergent effects, followed by in vivo validation using conditional knockout models .
Q. How should stability studies be structured to assess Tianeptine-d4 (Major) under varying storage and physiological conditions?
- Methodological Answer : Design forced degradation experiments (ICH Q1A guidelines) under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) stress. Monitor degradation products via stability-indicating assays (e.g., UPLC-PDA). For physiological stability, simulate gastric/intestinal fluids and quantify degradation kinetics using first-order models .
Methodological Considerations
- Data Contradiction Analysis : Apply meta-analytic frameworks (e.g., random-effects models) to reconcile conflicting results, accounting for covariates like species-specific metabolism or batch variability in deuterated compounds .
- Variable Control : For in vivo studies, standardize housing conditions, circadian cycles, and baseline neurotransmitter levels to reduce inter-subject variability. Use block randomization for treatment groups .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justifications (power analysis) and humane endpoints for neurobehavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
